molecular formula C22H23NO6 B2417823 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896809-58-8

2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2417823
CAS No.: 896809-58-8
M. Wt: 397.427
InChI Key: AGEWIIXABJUEBI-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methoxybenzoyl group, and an indole carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride,

Biological Activity

2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 896809-58-8) is a synthetic organic compound that belongs to the indole family. It features a complex structure that includes methoxyethyl and methoxybenzoyl functional groups, making it of interest in various biological and medicinal applications. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C22H23NO6. The structural representation is as follows:

InChI InChI 1S C22H23NO6 c1 14 20 22 25 28 12 11 26 3 17 13 15 9 10 18 17 23 14 2 29 21 24 16 7 5 6 8 19 16 27 4 h5 10 13H 11 12H2 1 4H3\text{InChI }\text{InChI 1S C22H23NO6 c1 14 20 22 25 28 12 11 26 3 17 13 15 9 10 18 17 23 14 2 29 21 24 16 7 5 6 8 19 16 27 4 h5 10 13H 11 12H2 1 4H3}

Antioxidant Properties

Research indicates that compounds with similar structures to 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethylindole exhibit significant antioxidant activity. For instance, studies on 2-methoxyphenols have shown their ability to scavenge free radicals effectively, which can protect cells from oxidative stress . The antioxidant capacity is often measured using assays like DPPH radical-scavenging activity.

Anti-inflammatory Effects

The compound's potential as a selective cyclooxygenase (COX) inhibitor has been explored in various studies. COX enzymes are critical in the inflammatory process, and inhibition can lead to reduced inflammation and pain . The structure of the compound suggests it may interact with COX enzymes similarly to known inhibitors.

Cytotoxic Activity

Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is often evaluated using the MTT assay, which measures cell viability after exposure to the compound . This property makes it a candidate for further investigation in cancer therapeutics.

The biological activity of 2-methoxyethyl 5-((2-methoxybenzoyl)oxy)-1,2-dimethylindole may involve several mechanisms:

  • Free Radical Scavenging : By neutralizing free radicals, it can prevent cellular damage.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to oxidative stress and inflammation.

Case Studies

Several studies have investigated similar indole derivatives for their biological activities:

StudyFindings
Khokon et al. (2011)Identified antioxidant and anti-inflammatory properties in related compounds.
Hossain et al. (2013)Demonstrated cytotoxic effects against specific tumor cell lines for indole derivatives.
Salehin et al. (2019)Explored the role of methoxy groups in enhancing biological activity through structural modifications.

Properties

IUPAC Name

2-methoxyethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-14-20(22(25)28-12-11-26-3)17-13-15(9-10-18(17)23(14)2)29-21(24)16-7-5-6-8-19(16)27-4/h5-10,13H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWIIXABJUEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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